![molecular formula C5H3BrN4 B8249448 3-Azido-2-bromopyridine](/img/structure/B8249448.png)
3-Azido-2-bromopyridine
Overview
Description
3-Azido-2-bromopyridine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
3-Azido-2-bromopyridine and its derivatives have been extensively studied for their antiviral activities. Research indicates that various 3'-azido analogues of pyrimidine deoxyribonucleosides, closely related to 3-Azido-2-bromopyridine, show significant activity against viruses like the human immunodeficiency virus (HIV-1, HTLV-III/LAV) and Moloney-murine leukemia virus (M-MULV) (Lin, Chen, Mclaren, Gao, Ghazzouli, & Prusoff, 1987); (Lin, Guo, Schinazi, Chu, Xiang, & Prusoff, 1988).
Spectroscopic Probing
Azides, such as those in 3-Azido-2-bromopyridine, have been used as vibrational probes in spectroscopy. Their utility in IR and NMR spectroscopy has been explored, especially for studying the sugar phosphate backbone region of nucleic acids (Gai, Fenlon, & Brewer, 2010).
Complex Formation and Structural Analysis
3-Azido-2-bromopyridine plays a role in the formation of various complex compounds. For instance, its involvement in the synthesis and characterization of Mn(II) and Zn(II) azido complexes with halo-substituted pyridine derivative ligands has been documented, contributing to our understanding of complex molecular structures (Mautner, Sudy, Massoud, & Abu-Youssef, 2013).
Chemical Synthesis
In the field of chemical synthesis, 3-Azido-2-bromopyridine is used as a precursor or intermediate in various synthetic routes. For example, it has been utilized in the preparation of 3-pyridylboronic acid and other arylboronic acids, highlighting its role in organic synthesis (Li, Nelson, Jensen, Hoerrner, Cai, Larsen, & Reider, 2002).
Development of Novel Compounds
Research has also focused on creating new compounds using 3-Azido-2-bromopyridine as a starting material. This includes the synthesis of nicotine analogs and exploration of their potential applications (Zhai, Liu, Luo, Fang, & Zhao, 2002).
properties
IUPAC Name |
3-azido-2-bromopyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-4(9-10-7)2-1-3-8-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHCKTZHEDFNMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-2-bromopyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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